N-(4-ニトロフェニル)-L-プロリン

説明

Synthesis Analysis

N-(4-Nitrophenyl)-L-proline is synthesized through nucleophilic aromatic substitution reactions. For instance, it can be obtained by reacting 4-fluoronitrobenzene with L-proline, leading to the formation of this compound along with its amide derivatives through peptide coupling with different amino acid derivatives and chiral amines (Schreiter & Spange, 2008).

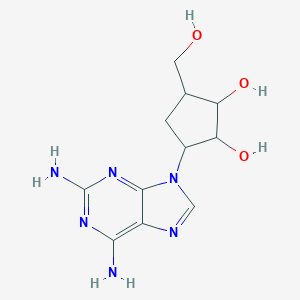

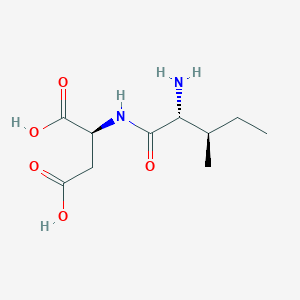

Molecular Structure Analysis

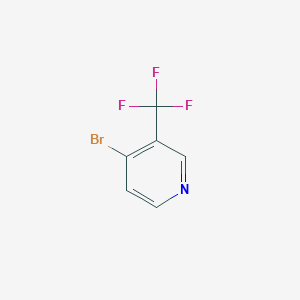

The molecular structure of N-(4-Nitrophenyl)-L-proline derivatives has been extensively studied, including through X-ray structure analysis and ab initio calculations. For example, the structure of (4R)-4-hydroxy-1-nitroso-l-proline, a related derivative, has been determined, revealing its cyclic hydroxy-N-nitrosoacid nature with classical intermolecular O–H⋯O hydrogen bonds (Fonari et al., 2006).

Chemical Reactions and Properties

N-(4-Nitrophenyl)-L-proline participates in various chemical reactions, including serving as a precursor for intramolecular hydrogen bonding and facilitating the determination of the absolute configuration of primary amines. The conformational preferences of its amide derivatives highlight its chemical versatility (Ahn & Choi, 2007).

Physical Properties Analysis

The solvatochromism of N-(4-Nitrophenyl)-L-proline and its derivatives provides insight into their physical properties. Studies have shown that the UV/Vis absorption of these compounds shifts with changing solvent polarity, indicating their sensitive solvatochromic behavior (Schreiter & Spange, 2008).

Chemical Properties Analysis

The chemical properties of N-(4-Nitrophenyl)-L-proline are influenced by its ability to form intramolecular hydrogen bonds and its reactivity in various chemical reactions. These properties make it an interesting subject for further research, especially in the context of synthesizing complex organic molecules (Ahn & Choi, 2007).

科学的研究の応用

ポリオキシエチレン修飾デキストランの合成

N-(4-ニトロフェニル)-L-プロリン: は、ポリオキシエチレン修飾デキストランの合成に使用されます。 これらのデキストランは、治療薬の表面を修飾するために使用でき、それによってその溶解性と生体適合性を向上させるため、生物医学研究において重要です .

アミンをチオール修飾DNAに可逆的に結合

この化合物は、開裂可能なヘテロ二官能性架橋剤を作成するための前駆体として機能します。 これらの架橋剤は、アミンをチオール修飾DNAに可逆的に結合するために不可欠であり、これは遺伝子工学や分子生物学研究で頻繁に使用される技術です .

混合活性炭酸塩およびチオ炭酸塩の合成

研究者は、混合活性炭酸塩およびチオ炭酸塩の合成にN-(4-ニトロフェニル)-L-プロリンを使用しています。 これらの化合物は、特に医薬品や農薬の製造における有機合成において不可欠な中間体です .

4-ニトロフェニルジアゾ酢酸の調製

この化合物は、ジアゾメタンで4-ニトロフェニルジアゾ酢酸を調製するためにも使用されます。 4-ニトロフェニルジアゾ酢酸は、環状付加やカルベン挿入など、さまざまな化学変換で使用される汎用性の高い試薬です .

ガス検出のための光導波路センサー

N-(4-ニトロフェニル)-L-プロリン: 誘導体(テトラキス(4-ニトロフェニル)ポルフィリンなど)は、ナフィオン膜に固定化されて光学センサーを作成するために使用されてきました。 これらのセンサーは、産業現場で一般的な硫化水素やエタンジアミンなどの有毒ガスの検出用に設計されています .

酵素阻害研究のための発色基質

この化合物は、α-D-グルコシダーゼ阻害剤のための発色基質として機能します。 それは、グルカンスクラーゼと酵母α-D-グルコシダーゼの検出において不可欠であり、酵素学や代謝研究において重要な役割を果たしています .

リソソームα-グルコシダーゼおよびマルターゼ-グルコアミラーゼのための基質

それはまた、リソソームα-グルコシダーゼおよびマルターゼ-グルコアミラーゼのための基質です。 これらの酵素は、グリコーゲンをグルコースに分解するために不可欠であり、基質としてのこの化合物の役割は、代謝障害の理解と治療に役立ちます .

医薬品およびポリマーの工業生産に関する研究

最後に、N-(4-ニトロフェニル)-L-プロリンは、医薬品およびポリマーの工業生産に関連する研究に関与しています。 その誘導体は、これらの業界において不可欠なさまざまな化合物の合成における中間体として使用されます .

将来の方向性

作用機序

Target of Action

N-(4-Nitrophenyl)-L-proline, also known as (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic Acid, is a complex compoundCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The interaction of these compounds with their targets leads to changes in the biochemical processes of the target organisms, resulting in the observed biological effects .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This pathway involves several enzymatic reactions that lead to the breakdown of the compound and its eventual removal from the system .

Pharmacokinetics

Similar compounds, such as acetazolamide, have been studied for their pharmacokinetic properties . Understanding the ADME properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects.

Result of Action

For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of N-(4-Nitrophenyl)-L-proline can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar structure, has been shown to be influenced by factors such as pH, temperature, and the presence of reducing agents . Understanding these environmental influences is crucial for optimizing the use of the compound and predicting its behavior under different conditions.

特性

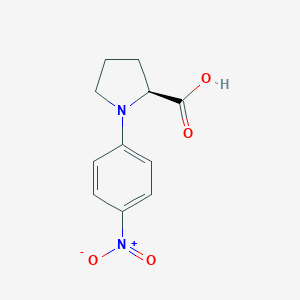

IUPAC Name |

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUGUORNGRELOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924077 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122092-18-6 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is solvatochromism and why is it important to study in compounds like N-(4-Nitrophenyl)-L-proline?

A1: Solvatochromism refers to the ability of a compound to change its color depending on the solvent it's dissolved in. This color change reflects how the solvent environment interacts with the compound's electronic structure, specifically its ground and excited states.

Q2: How does the structure of N-(4-Nitrophenyl)-L-proline contribute to its solvatochromic behavior?

A: N-(4-Nitrophenyl)-L-proline exhibits a strong positive solvatochromic behavior, meaning its maximum absorption wavelength (λmax) shifts to longer wavelengths (redshift) with increasing solvent polarity. [] This is attributed to several structural features:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)